![molecular formula C18H27N3O2S B5676412 9-ethyl-1-methyl-4-(3-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5676412.png)
9-ethyl-1-methyl-4-(3-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one
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Overview
Description
The compound "9-ethyl-1-methyl-4-(3-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one" belongs to a class of chemicals known for their complex molecular architecture, including a triazaspiro dodecane core. This family of compounds is of interest in various chemical research areas due to their unique structures and potential chemical properties.
Synthesis Analysis
The synthesis of related triazaspiro dodecane compounds involves multi-step reactions, starting with the bromination of precursors like 1-methylpiperidine-4-carboxaldehyde to produce intermediates, which are then subjected to cyanoethylation and alkylation to yield mono- and di-substituted derivatives. These processes highlight the complexity and versatility in synthesizing spirocyclic compounds (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as 9-Methyl-3-Thiophen-2-Yl-Thieno [3, 2-e] [1, 2, 4] Triazolo [4, 3-c] Pyrimidine-8-Carboxylic Acid Ethyl Ester, reveals interactions like C-H…N, C-H…O, and π-π interactions that stabilize the supramolecular structure. These findings suggest a method for determining the composition and molecular structure through spectroscopic means, including IR, NMR, and X-ray crystal structure analyses (Fathima et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving triazaspiro dodecane derivatives typically involve interactions with various catalysts and reactants to yield a wide range of functionalized products. These reactions are indicative of the reactivity and potential utility of the compounds in further chemical syntheses (Aggarwal, Vij, & Khurana, 2014).
properties
IUPAC Name |
10-ethyl-1-methyl-4-(2-thiophen-3-ylacetyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-3-20-8-7-18(6-4-16(20)22)14-21(10-9-19(18)2)17(23)12-15-5-11-24-13-15/h5,11,13H,3-4,6-10,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRABBUOBMATPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CCC1=O)CN(CCN2C)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-1-methyl-4-(3-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one |
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